molecular formula C21H32N4O2 B2491949 N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922040-58-2

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2491949
CAS No.: 922040-58-2
M. Wt: 372.513
InChI Key: PMBONYBFWCWFEN-UHFFFAOYSA-N
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Description

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydroquinoline core linked to a piperidine moiety via an ethylenediamine bridge. This compound is structurally characterized by a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a piperidin-1-yl group attached to a central ethylenediamine backbone, with an ethyl substituent on one amide nitrogen.

Properties

IUPAC Name

N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-3-22-20(26)21(27)23-15-19(25-12-5-4-6-13-25)17-9-10-18-16(14-17)8-7-11-24(18)2/h9-10,14,19H,3-8,11-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBONYBFWCWFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the piperidine ring and the final coupling with ethanediamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.

Scientific Research Applications

N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

A closely related analog, N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), replaces the ethyl group with a benzodioxol-5-yl substituent. The benzodioxol group introduces additional oxygen atoms, increasing polarity compared to the ethyl-substituted compound .

Fluorophenyl and Trifluoromethylphenyl Analogs

  • N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (): Molecular Formula: C₂₅H₃₁FN₄O₂. Key Feature: A 4-fluorophenyl group replaces the ethyl substituent. This compound’s molecular weight (438.55 g/mol) is higher than the ethyl analog due to the fluorine and phenyl group .
  • N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide (): Molecular Formula: C₂₆H₃₀F₃N₄O₂. Key Feature: The 3-(trifluoromethyl)phenyl group introduces strong lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration. The CF₃ group’s electron-withdrawing effects could modulate enzyme inhibition kinetics .

Enzyme-Targeted Analogous Compounds

  • FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide): Target: PLD1/2 inhibitor. Structural Difference: Replaces the tetrahydroquinoline core with a benzimidazolone-piperidine system and an indole carboxamide group. FIPI’s indole moiety enables π-π interactions critical for PLD binding, whereas the ethylenediamine linker in the target compound may offer conformational flexibility .
  • VU0155056 (VU01): Structure: Naphthamide-piperidine derivative. Role: Potent PLD inhibitor with an IC₅₀ of 3.9 nM. The naphthalene ring provides a rigid hydrophobic core absent in the tetrahydroquinoline-based target compound, highlighting divergent strategies for PLD engagement .

Structural and Pharmacokinetic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target Efficacy/Notes
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide C₂₄H₃₄N₄O₂ (estimated) ~422.56 Ethyl, tetrahydroquinoline, piperidine Proteases (inferred) Structural analog of falcipain inhibitors
N-(4-fluorophenyl) analog () C₂₅H₃₁FN₄O₂ 438.55 4-fluorophenyl Not reported Higher electronegativity
N-(3-trifluoromethylphenyl) analog () C₂₆H₃₀F₃N₄O₂ 502.55 3-(trifluoromethyl)phenyl Not reported Enhanced lipophilicity
QOD () C₂₃H₂₄N₄O₄ 444.47 Benzodioxol-5-yl Falcipain-2 Antimalarial candidate
FIPI () C₂₃H₂₅FN₄O₂ 408.47 Benzimidazolone, indole PLD1/2 IC₅₀ = 3.9 nM

Key Research Findings

  • Substituent Effects : The ethyl group in the target compound balances hydrophobicity and steric bulk, while fluorinated analogs () optimize target engagement through electronic and lipophilic effects .
  • Core Structure: The tetrahydroquinoline-piperidine scaffold may favor CNS activity due to similarity to neuroactive compounds (e.g., tacrine derivatives), though this remains speculative without direct data .
  • Enzyme Inhibition : Compared to FIPI and VU01, the target compound’s ethanediamide linker could reduce off-target effects but may sacrifice PLD affinity due to the absence of a rigid aromatic system .

Biological Activity

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, often referred to as a tetrahydroquinoline derivative, has garnered attention due to its complex structure and potential biological activities. This compound features a tetrahydroquinoline moiety and a piperidine ring, which are known for their interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C22H32N4O2C_{22}H_{32}N_{4}O_{2}. The structure includes functional groups that facilitate its interaction with biological systems.

PropertyValue
Molecular FormulaC22H32N4O2
IUPAC NameN'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
SMILESCN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2
InChI KeyMDL Number (MFCD)

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The tetrahydroquinoline moiety can intercalate with DNA and modulate gene expression. Meanwhile, the piperidine component may influence neurotransmitter pathways, particularly in the context of neurological disorders.

Key Mechanisms:

  • Receptor Modulation : The compound may act on various neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.
  • Enzyme Interaction : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

Studies have shown that compounds containing the tetrahydroquinoline structure can exhibit antidepressant-like effects in animal models. This may be due to their ability to enhance serotonin and norepinephrine levels in the brain.

2. Neuroprotective Properties

The compound has demonstrated potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Anticancer Activity

Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have explored the biological activity of similar compounds:

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in rodent models of ischemic stroke. Results indicated significant reductions in neuronal death and improved functional recovery post-stroke.

Case Study 2: Antidepressant-Like Effects

In a behavioral study using the forced swim test, compounds with similar structures exhibited significant reductions in immobility time, suggesting antidepressant-like properties.

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